Acridinium, 10-amino-
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Overview
Description
Acridinium, 10-amino- is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their photophysical properties and are widely used in various fields, including chemistry, biology, and medicine. The 10-amino group in acridinium enhances its reactivity and makes it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridinium, 10-amino- typically involves the reaction of acridine with an amine source. One common method is the Friedel-Crafts reaction, where a triarylamine precursor reacts with a benzoyl chloride derivative to form the desired acridinium salt . This reaction is usually carried out under acidic conditions with a catalyst such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of acridinium, 10-amino- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of environmentally benign protocols, such as photoredox catalysis with blue LED light, is also gaining popularity .
Chemical Reactions Analysis
Types of Reactions
Acridinium, 10-amino- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridinone derivatives.
Reduction: Reduction reactions can convert it to dihydroacridines.
Substitution: N-alkylation reactions with alkyl iodides form alkyl acridinium iodides.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst can be used for reduction.
Substitution: Alkyl iodides are used for N-alkylation reactions.
Major Products
Oxidation: Acridinone derivatives.
Reduction: Dihydroacridines.
Substitution: Alkyl acridinium iodides.
Scientific Research Applications
Acridinium, 10-amino- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acridinium, 10-amino- involves its ability to act as a photocatalyst. Upon exposure to visible light, it undergoes excitation to a higher energy state, which allows it to participate in redox reactions. This property is exploited in photoredox catalysis, where it facilitates the formation of reactive intermediates that drive various chemical transformations . In biological systems, its planar structure allows it to intercalate into DNA, disrupting the function of enzymes such as topoisomerase and telomerase .
Comparison with Similar Compounds
Acridinium, 10-amino- is unique due to its combination of photophysical properties and reactivity. Similar compounds include:
Acriflavine: Known for its antibacterial properties.
Proflavine: Used as a disinfectant and antibacterial agent.
Amsacrine: An anticancer drug that intercalates into DNA and inhibits topoisomerase.
These compounds share the acridine core structure but differ in their functional groups and specific applications.
Properties
CAS No. |
46405-76-9 |
---|---|
Molecular Formula |
C13H11N2+ |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
acridin-10-ium-10-amine |
InChI |
InChI=1S/C13H11N2/c14-15-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-9H,14H2/q+1 |
InChI Key |
LWNFDNCCDFHQDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2N |
Origin of Product |
United States |
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